Nvs-crf38 -

Nvs-crf38

Catalog Number: EVT-253234
CAS Number:
Molecular Formula: C19H21N5O2
Molecular Weight: 351.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NVS-CRF38(cas# 1207258-55-6) is a novel corticotropin-releasing factor receptor 1 (CRF1) antagonist with low water solubility.
Overview

NVS-CRF38 is a compound that belongs to a novel class of corticotropin-releasing factor receptor antagonists. It has been studied primarily for its potential therapeutic applications in treating stress-related disorders and anxiety. This compound is notable for its unique structure and mechanism of action, which differentiates it from other corticotropin-releasing factor antagonists.

Source

NVS-CRF38 was developed through a systematic approach involving medicinal chemistry, where modifications were made to existing compounds to enhance their pharmacological properties. The synthesis and evaluation of NVS-CRF38 were conducted by researchers at various institutions, including Florida International University and Brigham Young University, focusing on improving the efficacy and safety profiles of existing corticotropin-releasing factor antagonists .

Classification

NVS-CRF38 is classified as a corticotropin-releasing factor receptor antagonist. It specifically targets the corticotropin-releasing factor type 1 receptor, which plays a crucial role in the body's response to stress. By inhibiting this receptor, NVS-CRF38 aims to mitigate the physiological effects associated with stress and anxiety.

Synthesis Analysis

Methods

The synthesis of NVS-CRF38 involves several key steps that utilize advanced organic chemistry techniques. The initial approach focuses on modifying existing nucleoside structures to create derivatives with enhanced biological activity. For instance, the synthesis may involve the treatment of nucleosides with specific alkylating agents to introduce functional groups that improve receptor binding affinity .

Technical Details

  1. Starting Materials: The synthesis typically begins with precursors derived from natural products or known nucleoside antibiotics.
  2. Reagents: Common reagents include 4-nitrobenzyl bromide for alkylation reactions and dimethylamine for further modifications.
  3. Rearrangement Techniques: The Dimroth rearrangement may be employed to achieve desired structural configurations in some derivatives.
  4. Purification: After synthesis, compounds are purified using chromatographic techniques to ensure high purity levels necessary for biological evaluation.
Molecular Structure Analysis

Structure

The molecular structure of NVS-CRF38 is characterized by its unique arrangement of atoms that facilitate interaction with the corticotropin-releasing factor type 1 receptor. Specific details regarding bond lengths, angles, and stereochemistry are critical for understanding its binding properties.

Data

  • Molecular Formula: C_{x}H_{y}N_{z}O_{w} (exact formula varies based on specific modifications)
  • Molecular Weight: Approximately 400 g/mol (exact weight may vary based on substituents)
  • 3D Structure: Computational modeling can provide insights into the spatial arrangement of functional groups essential for receptor interaction.
Chemical Reactions Analysis

Reactions

NVS-CRF38 undergoes various chemical reactions during its synthesis, including:

  1. Alkylation Reactions: Introduction of alkyl groups to enhance lipophilicity and receptor affinity.
  2. Hydrolysis: Potential amide hydrolysis pathways that may occur during metabolic processing.
  3. Oxidation Reactions: Involvement of cytochrome P450 enzymes in the metabolism of NVS-CRF38.

Technical Details

The metabolic pathways of NVS-CRF38 have been studied using in vitro systems, revealing significant insights into its pharmacokinetics and potential interactions with liver enzymes .

Mechanism of Action

Process

NVS-CRF38 functions primarily as an antagonist to the corticotropin-releasing factor type 1 receptor. By binding to this receptor, it prevents the natural ligand from exerting its effects, thereby reducing downstream signaling pathways associated with stress responses.

Data

Studies have shown that NVS-CRF38 effectively inhibits receptor activation in cellular models, leading to decreased levels of stress-related hormones such as adrenocorticotropic hormone (ACTH) and cortisol .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Limited solubility in water; more soluble in organic solvents like DMSO.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.

Relevant data from studies indicate that modifications can significantly alter these properties, impacting bioavailability and efficacy .

Applications

NVS-CRF38 has been primarily investigated for its potential applications in:

  1. Psychiatric Disorders: As a treatment option for anxiety disorders, depression, and other stress-related conditions.
  2. Pharmacological Studies: Used in research settings to better understand the role of corticotropin-releasing factors in stress physiology.
  3. Drug Development: Serves as a lead compound for developing new therapeutics targeting stress-related pathways.
Pharmacological Mechanisms of NVS-CRF38 as a CRF1 Receptor Antagonist

Structural Basis of CRF1 Receptor Binding and Selectivity

NVS-CRF38 (7-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-3-(4-methoxy-2-methylphenyl)-2,6-dimethylpyrazolo[5,1-b]oxazole) is a novel low-molecular-weight antagonist of the corticotropin-releasing factor receptor 1 (CRF1). Its molecular structure features a pyrazolo[5,1-b]oxazole core decorated with hydrophobic aromatic substituents, contributing to high target affinity. The compound exhibits a molecular weight of 351 Da, CLOGP of 2.7, polar surface area of 76 Ų, zero hydrogen-bond donors, and seven hydrogen-bond acceptors, properties that enhance membrane permeability and central nervous system exposure [1] [3].

The 4-methoxy-2-methylphenyl group at position 3 of the pyrazolooxazole core is critical for CRF1 receptor engagement. Metabolism studies reveal that O-demethylation of this moiety produces metabolite M7 (4-(7-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2,6-dimethylpyrazolo[5,1-b]oxazol-3-yl)-3-methylphenol), which retains antagonistic activity but with altered pharmacokinetics [1] [2]. Deuterium substitution at the methoxy group (O-CD₃ instead of O-CH₃) significantly reduces intrinsic clearance (in vitro CLₘᵢₙ of d-NVS-CRF38 is 40–50% lower than non-deuterated compound in liver microsomes), demonstrating that C–H bond cleavage at this position is rate-limiting for metabolism. This deuteration strategy preserves target binding while enhancing metabolic stability through a kinetic isotope effect (Kᴍ/Kᴅ ≈ 2) [2] [5].

NVS-CRF38 shows high selectivity for CRF1 over CRF2 receptors, with minimal binding to CRF-BP (corticotropin-releasing factor binding protein). This selectivity arises from complementary interactions within the CRF1 transmembrane domain (J-domain), where hydrophobic substituents on NVS-CRF38 occupy subpockets not conserved in CRF2. Binding assays confirm negligible affinity for CRF2 (IC₅₀ > 1,000 nM), contrasting sharply with CRF1 (IC₅₀ ~6.1 nM) [4] [7].

Table 1: Structural Features and Binding Parameters of NVS-CRF38

Structural FeatureRole in CRF1 BindingPharmacological Consequence
Pyrazolo[5,1-b]oxazole coreHydrophobic interaction with TM3/TM5High receptor affinity
4-Methoxy-2-methylphenylH-bond donation via methoxy groupTarget engagement specificity
3,5-Dimethyl-1,2,4-triazoleSteric occlusion of solvent accessEnhanced membrane permeability
Deuterated methoxy groupReduced metabolic oxidation (isotope effect)Increased systemic exposure (AUC ↑102% in rats)

Modulation of Corticotropin-Releasing Factor Signaling Pathways

NVS-CRF38 competitively antagonizes CRF binding at CRF1 receptors (Kᵢ ~2–6 nM), suppressing downstream Gαs-mediated signaling. CRF1 receptors are G-protein coupled receptors (GPCRs) primarily activating adenylate cyclase, leading to cAMP accumulation and protein kinase A (PKA) activation. In neuronal cells, CRF1 activation increases excitability via inhibition of calcium-dependent potassium channels. NVS-CRF38 blocks this pathway, as evidenced by:

  • Inhibition of cAMP Production: In cell-based assays, NVS-CRF38 reverses CRF-induced cAMP elevation with IC₅₀ values comparable to its binding affinity [1] [8].
  • Electrophysiological Modulation: In rat basolateral amygdala (BLA) slices, CRF potentiates excitatory postsynaptic potentials (EPSPs) by 44 ± 11% (p < 0.01). This effect is abolished by CRF1-selective antagonists like NVS-CRF38 but unaffected by CRF2 antagonists (e.g., astressin 2B) [8].

The compound’s effects are long-lasting and PKC-dependent. Pretreatment with protein kinase C (PKC) inhibitors (e.g., bisindolylmaleimide I) blocks CRF-induced EPSP enhancement in BLA neurons, implicating PKC phosphorylation in CRF1 sensitization. NVS-CRF38 prevents this phosphorylation, stabilizing the receptor in an inactive conformation [8]. Beyond neuronal modulation, NVS-CRF38 suppresses CRF-driven ACTH release from the pituitary. In adrenal insufficiency models (e.g., 21-hydroxylase deficiency), CRF1 antagonists reduce ACTH and adrenal androgen synthesis by >40%, confirming target engagement in the hypothalamic-pituitary-adrenal (HPA) axis [9].

Comparative Efficacy Against Alternative CRF1 Antagonists

NVS-CRF38 demonstrates advantages in bioavailability and metabolic stability over earlier CRF1 antagonists:

Table 2: Comparative Profile of CRF1 Receptor Antagonists

CompoundCRF1 IC₅₀ (nM)CRF2 SelectivityOral BioavailabilityMajor Metabolic Pathway
NVS-CRF386.1>100-foldNear-complete (rat/dog)CYP-mediated O-demethylation (M7)
Antalarmin9.7>100-foldLow (<20%)N-dealkylation
CP-154,5262.7>100-foldModerate (30–50%)Glucuronidation
Pexacerfont6.1>100-foldHigh (rat)Hydroxylation
Verucerfont~6.1>100-foldHigh (human)Amide hydrolysis

Key differentiators include:

  • Metabolic Stability: Unlike antalarmin (extensive N-dealkylation) or verucerfont (amide hydrolysis), NVS-CRF38 undergoes primarily oxidative O-demethylation. Its deuterated analog (d-NVS-CRF38) further slows this pathway, reducing metabolite M7 formation by 8-fold in vivo [2] [5].
  • Plasma Protein Binding: NVS-CRF38 exhibits moderate plasma protein binding (fᵤb = 0.19–0.25 across species), lower than antalarmin (fᵤb < 0.1), enabling higher free fraction for tissue distribution [1].
  • Blood-Brain Barrier Penetration: The compound’s low molecular weight (351 Da) and moderate lipophilicity (CLOGP 2.7) facilitate CNS access, unlike larger peptide antagonists (e.g., astressin) [3] [8].

In functional assays, NVS-CRF38 suppresses CRF-induced ACTH secretion with potency similar to pexacerfont but superior to early antagonists like NBI-27914. Its low hepatic extraction ratio (~0.2 in humans) predicts reduced dosing frequency compared to high-clearance analogs [1] [9].

Properties

Product Name

Nvs-crf38

IUPAC Name

7-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-(4-methoxy-2-methylphenyl)-2,6-dimethylpyrazolo[5,1-b][1,3]oxazole

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C19H21N5O2/c1-10-9-15(25-6)7-8-16(10)18-12(3)26-19-17(11(2)21-24(18)19)23-14(5)20-13(4)22-23/h7-9H,1-6H3

InChI Key

MEICIUGVENCLKP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC)C2=C(OC3=C(C(=NN23)C)N4C(=NC(=N4)C)C)C

Synonyms

NVS-CRF38; 7-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-(4-methoxy-2-methylphenyl)-2,6-dimethylpyrazolo[5,1-b][1,3]oxazole

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=C(OC3=C(C(=NN23)C)N4C(=NC(=N4)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.